5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
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Overview
Description
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with formic acid or formamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.
Scientific Research Applications
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, it can either activate or inhibit receptor signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Oxolinic acid: A quinoline compound with antibacterial properties.
Isoginkgetin: A flavonoid with similar structural motifs and biological activities.
Uniqueness
5,8-Dimethoxy-2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid stands out due to its specific functional groups and structural configuration, which confer unique reactivity and biological activity
Properties
CAS No. |
143430-42-6 |
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Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
5,8-dimethoxy-2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C12H12N2O5/c1-5-13-9-8(11(15)14-5)7(18-2)4-6(12(16)17)10(9)19-3/h4H,1-3H3,(H,16,17)(H,13,14,15) |
InChI Key |
WUYMHXGIAWOUIO-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=CC(=C2C(=O)N1)OC)C(=O)O)OC |
Isomeric SMILES |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
Canonical SMILES |
CC1=NC(=O)C2=C(C=C(C(=C2N1)OC)C(=O)O)OC |
Synonyms |
7-Quinazolinecarboxylic acid, 1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo- (9CI) |
Origin of Product |
United States |
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